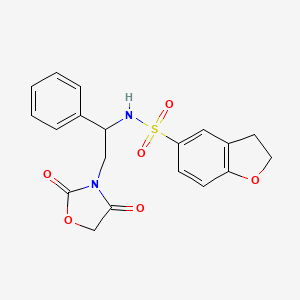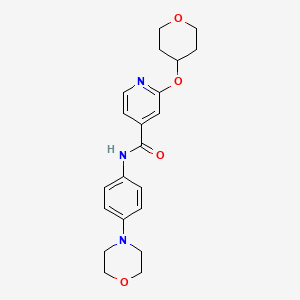
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in scientific research applications. This compound is a member of the isonicotinamide family and has been found to have a wide range of biochemical and physiological effects. The purpose of
作用機序
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits the PLK1 enzyme by binding to the ATP-binding site of the enzyme. This prevents the enzyme from functioning properly and disrupts the cell division process. The inhibition of PLK1 has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been found to have a wide range of biochemical and physiological effects. In addition to its inhibition of PLK1 and anti-inflammatory properties, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to induce DNA damage and inhibit angiogenesis. These effects make it a potential candidate for the treatment of various types of cancer and other diseases.
実験室実験の利点と制限
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide also has some limitations. It may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, its potency and effectiveness may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for the study of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One area of research is the development of more potent and selective PLK1 inhibitors. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide may be useful in combination with other cancer treatments, such as chemotherapy and radiation therapy. The anti-inflammatory properties of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide also make it a potential candidate for the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential of N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in these areas.
合成法
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 4-morpholinophenylamine with 2,4-dichloropyrimidine in the presence of a base. The resulting product is then reacted with 2-hydroxytetrahydrofuran and sodium hydride to form the final product, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. The synthesis method has been optimized to produce high yields of pure product.
科学的研究の応用
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the Polo-like kinase 1 (PLK1) enzyme, which is involved in cell division and proliferation. This makes N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide a potential candidate for the treatment of various types of cancer. Additionally, N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-21(16-5-8-22-20(15-16)28-19-6-11-26-12-7-19)23-17-1-3-18(4-2-17)24-9-13-27-14-10-24/h1-5,8,15,19H,6-7,9-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTLRLMWWUIOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


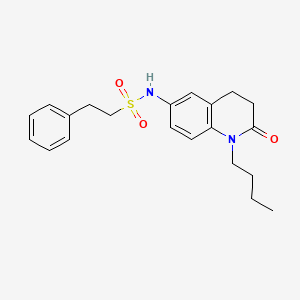
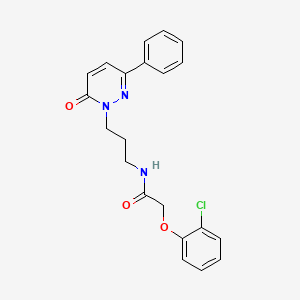
![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)
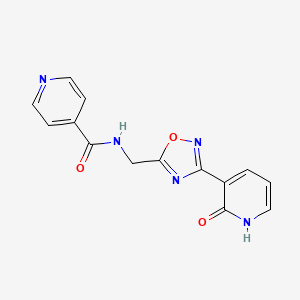
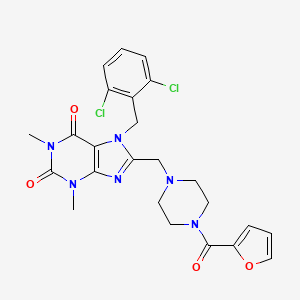
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)
![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)
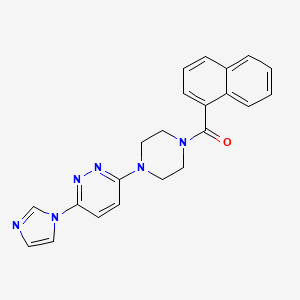
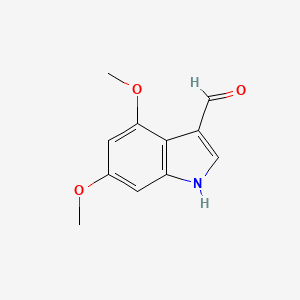
![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)
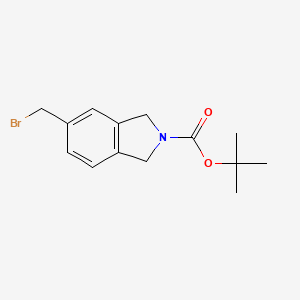
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2705234.png)
